(1S,2S)-2-(benzylamino)cyclohexanol
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Overview
Description
Enantioselective Synthesis Analysis
The synthesis of enantiomerically pure compounds is a critical aspect of medicinal chemistry. The paper titled "Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step" describes an efficient method to synthesize a key intermediate for CCR2 antagonists. The process involves an iodolactamization reaction, which is a pivotal step in obtaining the desired stereochemistry. This method showcases the importance of reaction mechanism understanding to improve the efficiency of the synthesis.
Molecular Structure Analysis
The molecular structure of compounds like "(1S,2S)-2-(benzylamino)cyclohexanol" is crucial for their biological activity. In the study "Synthesis and enantiomeric excess determination of (6S)-1-(trimethylsilyloxy)-6-(N-methyl-N-benzyloxycarbonylamino)-cyclohexene" , the authors achieved high regioisomeric and enantiomeric purity starting from a related compound. The determination of enantiomeric excess was performed using NMR with chiral shift reagents, highlighting the importance of stereochemistry in the synthesis of pharmacologically active compounds.
Chemical Reactions Analysis
The transformation of simple molecules into more complex structures often requires multiple steps. However, the paper "One-Step Synthesis of Cyclohexanone from Benzene with O2/H2 Catalyzed by Ruthenium Diaminodiphosphine Complex" demonstrates a one-step synthesis of cyclohexanone from benzene. This process combines hydroxylation and hydrogenation reactions, which typically require incompatible conditions, into a single "one-pot" synthesis using a ruthenium catalyst. This approach could potentially be applied to the synthesis of "(1S,2S)-2-(benzylamino)cyclohexanol" derivatives.
Physical and Chemical Properties Analysis
Understanding the physical and chemical properties of a compound is essential for its application in various fields. The reactivity of cyclohexanone derivatives is explored in the paper "Reactivity of ethanediyl S,S-acetals - 3. Ring aromatization in cyclohexanone derivatives: A novelty synthesis of 1,4-benzodithians" . The study reports a novel synthesis of 1,4-benzodithians through the aromatization of the cyclohexanone ring. This research could provide insights into the reactivity of similar compounds, such as "(1S,2S)-2-(benzylamino)cyclohexanol," and their potential to undergo ring transformations.
Scientific Research Applications
Scalable Synthesis of Cyclohexanone Derivatives
A study by Qinghong Zha et al. (2021) presents a scalable and low-cost synthesis route for a cyclohexanone-related bifunctional building block, which demonstrates the potential utility of related cyclohexanol derivatives in creating valuable chemical precursors under cost-effective and accessible conditions. This work underscores the versatility of cyclohexanol derivatives in synthesizing industrially relevant compounds (Zha et al., 2021).
Oxidation of Cyclohexane
Catalytic oxidation studies, such as the one conducted by A. Ribeiro et al. (2015), explore the oxidation of cyclohexane using a tetracopper(II) complex in an ionic liquid, highlighting advancements in cyclohexane oxidation methods towards the efficient production of cyclohexanol and cyclohexanone, which are crucial intermediates in the nylon production chain (Ribeiro et al., 2015).
Hydrodeoxygenation Research
The hydrodeoxygenation of aromatic compounds to benzene, as investigated by Yunhua Li et al. (2017), showcases the potential for efficient conversion processes relevant to the production of simpler hydrocarbons from more complex organic molecules. This research could inform processes related to the deoxygenation of benzylamino cyclohexanol derivatives (Li et al., 2017).
Synthesis and Catalytic Applications
Studies on the synthesis and catalytic applications of cyclohexane and benzylamine derivatives, like the work by E. Kolobova et al. (2019), delve into the reductive amination of cyclohexanone with benzylamine over gold-supported catalysts. This research is pertinent to understanding the chemical transformations involving benzylamino cyclohexanol derivatives for amine production (Kolobova et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(1S,2S)-2-(benzylamino)cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNCYFUGUYIMEQ-STQMWFEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427548 |
Source
|
Record name | (1S,2S)-2-(benzylamino)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(benzylamino)cyclohexanol | |
CAS RN |
322407-34-1 |
Source
|
Record name | (1S,2S)-2-(benzylamino)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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